

# Molecular weight and formula of m-PEG3-succinimidyl carbonate.

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## Compound of Interest

Compound Name: *m*-PEG3-succinimidyl carbonate

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## An In-Depth Technical Guide to m-PEG3-Succinimidyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG3-succinimidyl carbonate**, a heterobifunctional crosslinker pivotal in modern bioconjugation and drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its application, and visual representations of key experimental workflows and mechanisms of action.

## Core Properties of m-PEG3-Succinimidyl Carbonate

**m-PEG3-succinimidyl carbonate** is a versatile PEG linker featuring a methoxy-terminated triethylene glycol spacer and an N-hydroxysuccinimide (NHS) carbonate reactive group. The methoxy-PEG portion imparts hydrophilicity and flexibility to the molecule, which can enhance the solubility and pharmacokinetic properties of the conjugated biomolecule. The succinimidyl carbonate group is highly reactive towards primary amines, such as those found on the side chains of lysine residues in proteins, forming stable urethane linkages.

## Quantitative Data Summary

The key chemical and physical properties of **m-PEG3-succinimidyl carbonate** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>8</sub>	[1]
Molecular Weight	305.28 g/mol	[1]
CAS Number	477775-77-2	
Appearance	White to off-white solid	
Solubility	Soluble in water, DMSO, DMF	
Reactive Group	Succinimidyl Carbonate (NHS Ester)	
Reacts With	Primary Amines (-NH <sub>2</sub> )	
Resulting Linkage	Urethane Bond	[2]

The stability of the succinimidyl carbonate group is paramount for successful conjugation and is highly dependent on pH. The primary competing reaction is hydrolysis. The table below provides the hydrolysis half-life of a generic PEG-succinimidyl carbonate at various pH levels, which serves as a valuable reference for experimental design.

pH	Temperature (°C)	Hydrolysis Half-life (minutes)
8.0	25	20.4

Note: This data is for a generic PEG-Succinimidyl Carbonate (SC) and provides a close approximation for **m-PEG3-succinimidyl carbonate**.[\[3\]](#)

## Experimental Protocols

This section provides detailed methodologies for the application of **m-PEG3-succinimidyl carbonate** in protein modification, a common application in drug development and research.

### Protocol: PEGylation of Bovine Serum Albumin (BSA)

This protocol outlines a general procedure for the covalent attachment of **m-PEG3-succinimidyl carbonate** to Bovine Serum Albumin (BSA), a model protein.

Materials:

- **m-PEG3-succinimidyl carbonate**
- Bovine Serum Albumin (BSA)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (or phosphate-buffered saline, PBS, pH 7.2-7.5)
- Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Purification column (e.g., size-exclusion chromatography)

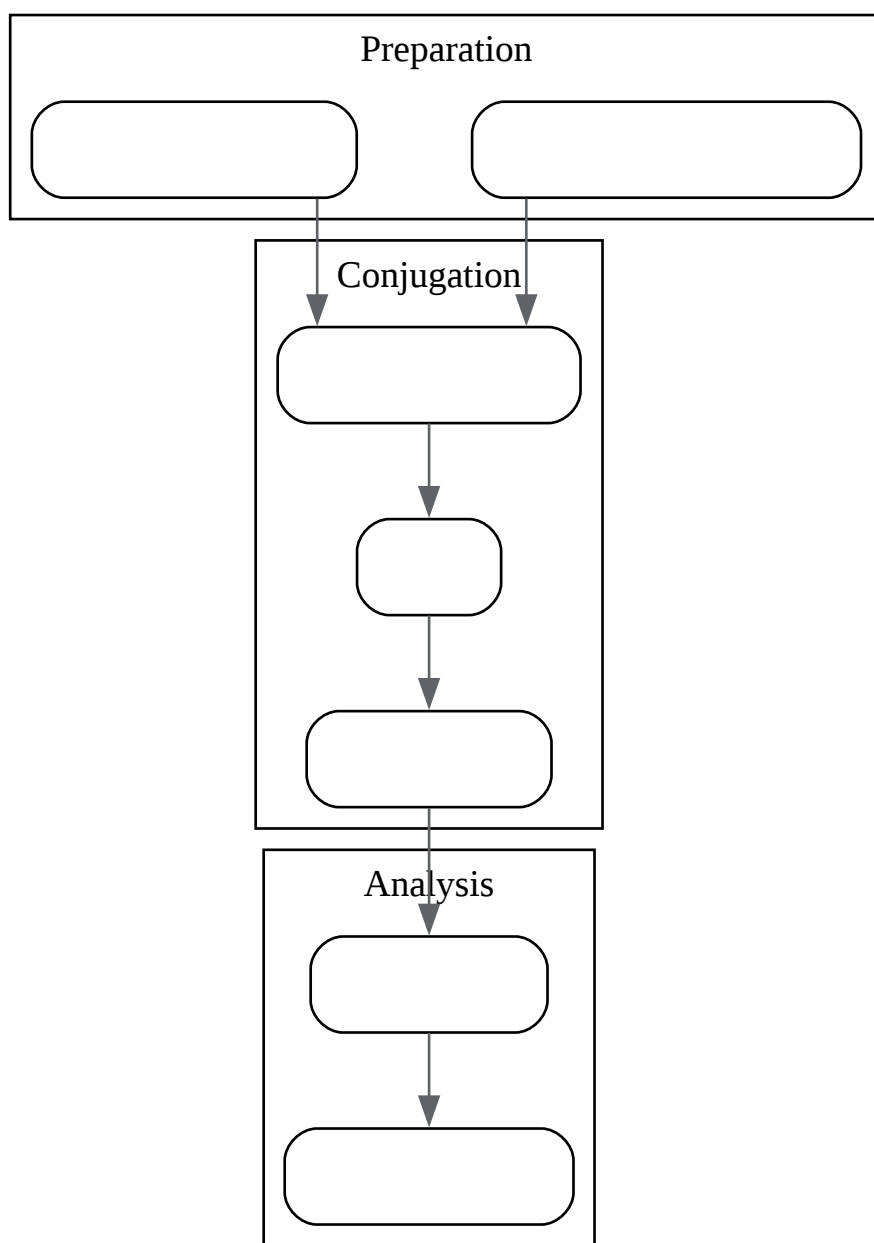
Procedure:

- Preparation of BSA Solution: Dissolve BSA in the reaction buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free from primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.
- Preparation of **m-PEG3-succinimidyl carbonate** Stock Solution: Immediately before use, dissolve **m-PEG3-succinimidyl carbonate** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Conjugation Reaction:
  - Add a 10- to 20-fold molar excess of the dissolved **m-PEG3-succinimidyl carbonate** to the BSA solution. The optimal molar ratio may need to be determined empirically for specific applications.
  - Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

- **Quenching the Reaction:** Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted **m-PEG3-succinimidyl carbonate**. Incubate for 30 minutes at room temperature.
- **Purification of the PEGylated Protein:** Remove excess, unreacted PEG linker and quenching buffer components from the PEGylated BSA using size-exclusion chromatography or dialysis.
- **Characterization:** Confirm the successful PEGylation and determine the extent of modification using techniques such as SDS-PAGE (which will show an increase in molecular weight for the conjugated protein), MALDI-TOF mass spectrometry, or HPLC.<sup>[4]</sup>

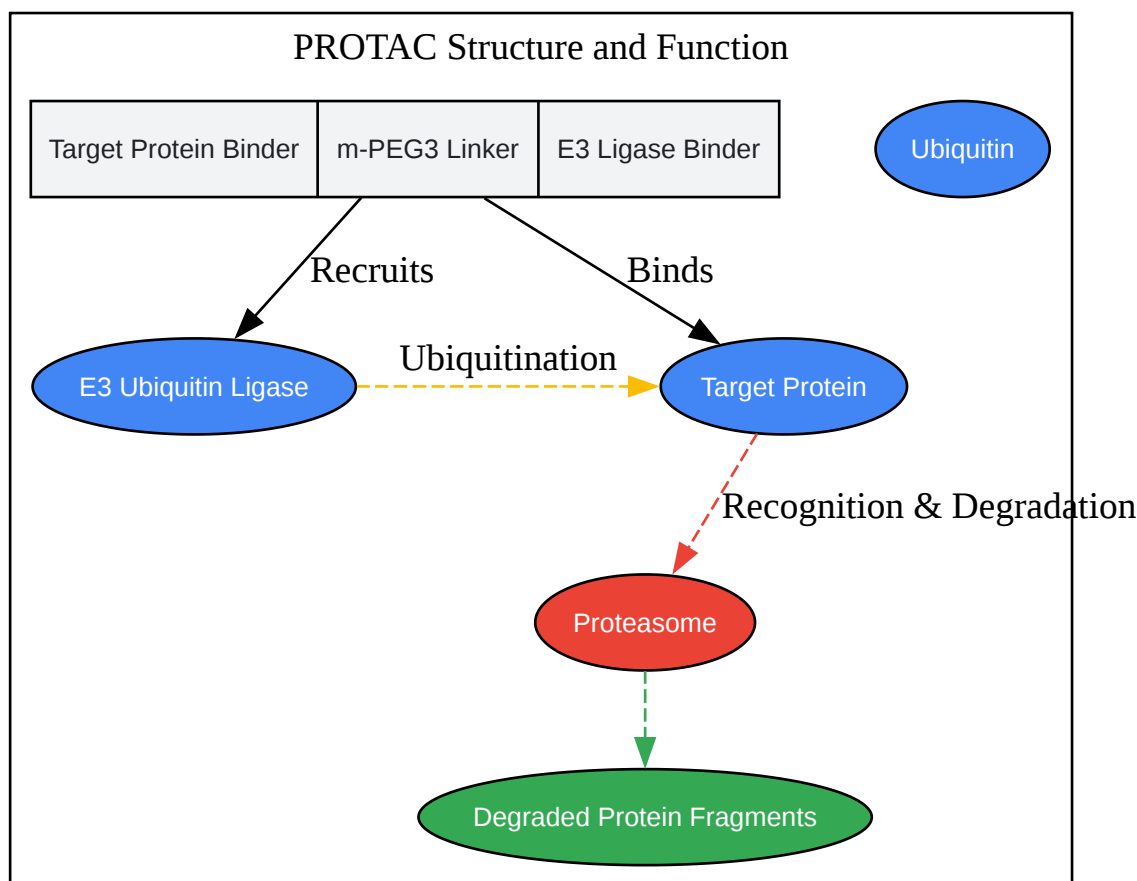
## Visualizing Workflows and Mechanisms

Diagrams created using Graphviz are provided below to illustrate key processes involving **m-PEG3-succinimidyl carbonate**.



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### Workflow for Protein PEGylation



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### PROTAC Mechanism of Action

**m-PEG3-succinimidyl carbonate** is a fundamental tool in bioconjugation, enabling the development of advanced therapeutics and research reagents.[5] Its well-defined structure and reactivity allow for precise modification of biomolecules, leading to improved efficacy and stability. A thorough understanding of its properties and reaction conditions is essential for its successful implementation in research and drug development.

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## References

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